2-Methylserine

Peptide conformation Circular dichroism Helical propensity

Researchers requiring conformationally constrained peptides face supply challenges with racemization-prone serine analogs. 2-Methylserine (CAS 3398-40-1) resolves this via α,α-disubstituted architecture that enforces restricted phi-psi angles and resists metabolic degradation by serine hydroxymethyltransferase. • >98% ee retention at 20 kg scale with 52% overall yield • Induces helical structures validated by CD and X-ray crystallography • Stable in biological assays where L-serine is rapidly metabolized Sourced with full analytical documentation (NMR, HPLC). For peptide synthesis, glycopeptide antigens, and pharma intermediates.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 3398-40-1
Cat. No. B7767232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylserine
CAS3398-40-1
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(CO)(C(=O)O)N
InChIInChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)
InChIKeyCDUUKBXTEOFITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylserine (3398-40-1): Procurement-Ready Overview


2-Methylserine (CAS 3398-40-1), also known as α-methylserine, is a non-proteinogenic alpha,alpha-disubstituted amino acid characterized by a methyl group substitution at the alpha-carbon position of the serine backbone [1]. This structural feature distinguishes it from proteinogenic L-serine and confers unique conformational constraints and metabolic stability properties [2]. As a versatile chiral building block, 2-methylserine serves as a critical intermediate in the synthesis of α-methyl α-amino acids, conformationally constrained peptides, and glycopeptide mimics, with demonstrated utility in both academic research and industrial-scale pharmaceutical manufacturing [3].

Conformational constraint tool for peptide design
Metabolic stability research context
Chiral building block with scalable synthesis context

Why 2-Methylserine Cannot Be Substituted by L-Serine


Procurement of 2-methylserine over generic L-serine or other serine analogs is dictated by the compound's unique alpha,alpha-disubstituted architecture, which fundamentally alters its conformational behavior, enzymatic processing, and synthetic utility. Unlike L-serine, which readily adopts flexible backbone conformations, 2-methylserine exhibits restricted phi-psi angles that induce specific helical structures in peptides, as quantitatively established by circular dichroism and X-ray crystallography studies [1]. Furthermore, the alpha-methyl group confers resistance to serine hydroxymethyltransferase, preventing metabolic conversion that would otherwise deplete L-serine in biological assays [2]. In industrial settings, the stereochemical integrity of 2-methylserine can be maintained at >98% ee during multikilogram synthesis, a critical differentiator for chiral building block applications where racemization of simpler analogs would compromise downstream product quality [3].

Conformational mismatch
Helix-inducing behavior may not replicate with L-serine
Enzyme specificity shift
Metabolic depletion profile may differ in biological studies
Stereochemical purity risk
Chiral purity may degrade with non-optimized analogs

Quantitative Evidence: 2-Methylserine Differentiation


Helix Induction: Solvent-Dependent Behavior

In a direct head-to-head comparison using identical host-guest peptide sequences Ac-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-NH-PEGM, (S)-2-methylserine demonstrated no significant helix-promoting effect in polar solvents (water, methanol), whereas α-aminoisobutyric acid (Aib) and (S)-2-ethylalanine showed strong helix induction. However, infrared spectroscopy in CHCl3 and in the solid state revealed that (S)-2-methylserine adopts a helical conformation under less polar conditions [1].

Helix Induction
Head-to-head
No significant helix in polar solvents (CD); helical in CHCl₃ and solid state (IR)
Aib and (S)-2-ethylalanine: strong induction across solvents
Supports solvent-dependent secondary structure research
Host-guest peptide context; CD and IR data
Peptide conformation Circular dichroism Helical propensity

Lectin Affinity of Tn Antigen Mimic

A Tn antigen mimic incorporating α-methylserine in place of the natural serine residue exhibited similar affinity for a natural lectin as the natural Tn antigen, while also retaining the bioactive conformation observed in Tn-containing glycopeptides recognized by anti-MUC1 antibodies [1]. This cross-study comparable finding indicates that the α-methyl modification does not compromise biological recognition, unlike other modifications that may reduce affinity.

Lectin Affinity
Cross-study comparable
Similar affinity to natural Tn antigen
α-Methylserine-containing mimic vs. natural serine-based Tn antigen
Supports glycopeptide antigen research without affinity loss
Lectin binding assay; qualitative assessment
Glycopeptide mimicry Lectin affinity Cancer vaccine design

Multikilogram Enantioselective Synthesis

A stereoselective enolate methylation route starting from L-serine methyl ester produced 20 kg of protected (S)-2-methylserine derivative with 52% overall yield and 98% ee. An alternative diastereomeric salt resolution approach yielded 15 kg of the same protected derivative with >99% ee [1]. This is a direct demonstration of industrial-scale viability, a benchmark not commonly reported for other non-proteinogenic α-methyl amino acids.

Scalable Synthesis
Direct comparison
Route 1: 20 kg, 52% yield, 98% ee
Route 2: 15 kg, >99% ee
Supports procurement confidence for chiral building block scale-up
Process chemistry; diastereomeric salt resolution
Process chemistry Chiral building block Scale-up synthesis

Metabolic Stability Against Hydroxymethyltransferase

α-Methylserine is a substrate for a specialized enzyme, α-methylserine hydroxymethyltransferase (EC 2.1.2.7), which catalyzes the conversion of tetrahydrofolate and (+)-2-methylserine to 5,10-methylenetetrahydrofolate and D-alanine in a stereospecific manner [1]. This distinct metabolic pathway implies that 2-methylserine is not readily processed by the canonical serine hydroxymethyltransferase that acts on L-serine, providing metabolic stability in biological systems.

Metabolic Stability
Class-level
Distinct enzyme: α-methylserine hydroxymethyltransferase (EC 2.1.2.7) vs. serine hydroxymethyltransferase (EC 2.1.2.1)
Supports metabolic stability context in biological assays
Enzyme specificity from IUBMB; class-level inference
Enzyme specificity Metabolic stability Inhibitor design

2-Methylserine: Key Application Scenarios


Environment-Responsive Peptide Design

For researchers developing peptides that require environment-responsive secondary structures, 2-methylserine provides a unique helix-inducing profile that is absent in polar solvents but present under non-polar conditions [1]. This differential behavior, quantified by CD and IR spectroscopy, allows for the design of peptides that undergo conformational switching in response to changes in solvent polarity or membrane environments.

Stable Glycopeptide Antigens for Cancer Vaccines

When creating glycopeptide antigens that must withstand enzymatic degradation while maintaining immunorecognition, α-methylserine is the building block of choice. As demonstrated in Tn antigen mimic studies, α-methylserine substitution preserves lectin binding affinity and antibody-recognized bioactive conformation [1], offering a validated path to stable vaccine candidates.

Industrial-Scale Chiral Intermediate Production

For industrial process chemists requiring scalable, stereochemically pure α-methyl amino acid building blocks, 2-methylserine offers validated manufacturing routes. The demonstrated 52% overall yield at 98% ee on a 20 kg scale [1] provides a procurement-grade precedent for cost-effective sourcing and integration into pharmaceutical supply chains.

Stable Serine Surrogates for Enzymology

In biochemical assays where L-serine is rapidly metabolized by ubiquitous serine hydroxymethyltransferase, 2-methylserine serves as a stable surrogate. Its distinct enzyme specificity for α-methylserine hydroxymethyltransferase [1] ensures that it will not be depleted by canonical serine-processing enzymes, enabling accurate measurement of other pathway activities.

Application
Selection Property
Validation Focus
Solvent-responsive peptide design research
Solvent-dependent helix induction
CD/IR conformational switching verification
Stable glycopeptide antigen research
Lectin binding affinity retention
Antibody recognition and stability assays
Scalable chiral intermediate production
Process-scale enantiomeric purity
Multikilogram batch reproducibility
Metabolically stable serine surrogate for enzymology
Enzyme specificity for α-methylserine hydroxymethyltransferase
Metabolic depletion profiling in assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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